![molecular formula C18H14N4O4S B1237637 (E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one](/img/structure/B1237637.png)
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one
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Overview
Description
1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)thio]-3-nitrophenyl]-2-propen-1-one is a member of chalcones.
Scientific Research Applications
Structural Characterization and Synthesis
The compound and its derivatives have been a subject of interest in the field of organic chemistry, particularly in synthesis and structural characterization. For instance, a derivative of the compound was synthesized through a reaction involving equimolar equivalents of specific aldehydes and ketones, and its structure was established using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022). Such studies contribute to a deeper understanding of the molecular structure and potential applications of these compounds in various fields.
Interaction with Metal Ions and Anti-Cancer Activity
The compound has been involved in studies regarding its interaction with metal ions and its potential in medical applications. Research has been conducted to understand the behavior of a related ligand with gold (III) and nickel (II) metal ions, leading to the synthesis of electrolytic complexes. These complexes were characterized by various techniques, and their cytotoxic effect was studied against a breast cancer cell line. The findings indicated that the gold (III) complex exhibited higher cytotoxicity than the nickel (II) complex against the cancer cell line (Ghani & Alabdali, 2022).
Photophysical Properties
The photophysical properties of chalcone derivatives, which are closely related to the compound , have been studied. Specifically, the solvatochromic effects on absorption and fluorescence spectra of such derivatives were investigated, revealing significant shifts and indicating potential applications in fields where such photophysical properties are of importance (Kumari et al., 2017).
Cyclization and Pharmacological Properties
The compound's derivatives have also been involved in studies focusing on cyclization processes and pharmacological properties. For example, research involving the reaction of related triazole compounds with other chemicals led to the formation of derivatives with different structures, which were then pharmacologically investigated to determine their effects on the central nervous system in mice (Maliszewska-Guz et al., 2005).
properties
Product Name |
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one |
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Molecular Formula |
C18H14N4O4S |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(E)-1-(4-hydroxyphenyl)-3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-3-nitrophenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H14N4O4S/c1-21-11-19-20-18(21)27-17-9-3-12(10-15(17)22(25)26)2-8-16(24)13-4-6-14(23)7-5-13/h2-11,23H,1H3/b8-2+ |
InChI Key |
PVHHKNYFQPGGSN-KRXBUXKQSA-N |
Isomeric SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NN=C1SC2=C(C=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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